Dextromethorphan hydrobromide hydrate
Dextromethorphan hydrobromide hydrate
Dextromethorphan is a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-(epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration. It is a prodrug of dextrorphan and used as an antitussive drug for suppressing cough. It has a role as a NMDA receptor antagonist, a neurotoxin, a xenobiotic, an environmental contaminant, an antitussive, a prodrug and a oneirogen. It derives from a dextrorphan. It is an enantiomer of a levomethorphan.
Dextromethorphan is an Uncompetitive N-methyl-D-aspartate Receptor Antagonist and Sigma-1 Agonist. The mechanism of action of dextromethorphan is as an Uncompetitive NMDA Receptor Antagonist and Sigma-1 Receptor Agonist.
Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-(epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration. It is a prodrug of dextrorphan and used as an antitussive drug for suppressing cough. It has a role as a NMDA receptor antagonist, a neurotoxin, a xenobiotic, an environmental contaminant, an antitussive, a prodrug and a oneirogen. It derives from a dextrorphan. It is an enantiomer of a levomethorphan.
Dextromethorphan is an Uncompetitive N-methyl-D-aspartate Receptor Antagonist and Sigma-1 Agonist. The mechanism of action of dextromethorphan is as an Uncompetitive NMDA Receptor Antagonist and Sigma-1 Receptor Agonist.
Brand Name:
Vulcanchem
CAS No.:
6700-34-1
VCID:
VC0000186
InChI:
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
SMILES:
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Molecular Formula:
C18H25NO • HBr [H2O]
Molecular Weight:
370.3 g/mol
Dextromethorphan hydrobromide hydrate
CAS No.: 6700-34-1
APIs
VCID: VC0000186
Molecular Formula: C18H25NO • HBr [H2O]
Molecular Weight: 370.3 g/mol
CAS No. | 6700-34-1 |
---|---|
Product Name | Dextromethorphan hydrobromide hydrate |
Molecular Formula | C18H25NO • HBr [H2O] |
Molecular Weight | 370.3 g/mol |
IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
Standard InChI | InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 |
Standard InChIKey | MKXZASYAUGDDCJ-NJAFHUGGSA-N |
Isomeric SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br |
SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Appearance | Assay:≥98%A crystalline solid |
Colorform | White to slightly yellow crystalline powde |
Melting Point | 122-124 109-111 °C |
Description | Dextromethorphan is a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex. Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a-(epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration. It is a prodrug of dextrorphan and used as an antitussive drug for suppressing cough. It has a role as a NMDA receptor antagonist, a neurotoxin, a xenobiotic, an environmental contaminant, an antitussive, a prodrug and a oneirogen. It derives from a dextrorphan. It is an enantiomer of a levomethorphan. Dextromethorphan is an Uncompetitive N-methyl-D-aspartate Receptor Antagonist and Sigma-1 Agonist. The mechanism of action of dextromethorphan is as an Uncompetitive NMDA Receptor Antagonist and Sigma-1 Receptor Agonist. |
Related CAS | 125-69-9 (hydrobromide) 18609-21-7 (hydrochloride) 6700-34-1 (hydrobromide, mono-hydrate) |
Shelf Life | Stable under recommended storage conditions. /Dextromethorphan hydrobromide/ |
Solubility | 74.7 mg/L In water, 74.65 mg/L at 25 °C (est) Practically insoluble in water Freely soluble in chloroform |
Synonyms | d-Methorphan Delsym Dextromethorphan Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide, (+-)-Isomer Dextromethorphan Hydrobromide, Monohydrate Dextromethorphan Hydrochloride Dextromethorphan, (+-)-Isomer Hydrobromide, Dextromethorphan Hydrochloride, Dextromethorphan l-Methorphan Levomethorphan Racemethorphan |
Vapor Pressure | 1.02X10-5 mm Hg at 25 °C (est) |
PubChem Compound | 5462351 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume